molecular formula C12H20S2 B14715317 1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane] CAS No. 6787-91-3

1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]

Cat. No.: B14715317
CAS No.: 6787-91-3
M. Wt: 228.4 g/mol
InChI Key: JQJMTXRBQNGBSH-UHFFFAOYSA-N
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Description

1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dithiolane] is a complex organic compound characterized by its unique spiro structure. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigid and stable framework. The presence of the dithiolane ring adds to its chemical diversity, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dithiolane] typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptane-2-one with dithiolane derivatives under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the spiro compound.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product. The product is then purified using standard techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dithiolane] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiolane ring to a simpler thiol or sulfide structure.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dithiolane] has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound

Properties

CAS No.

6787-91-3

Molecular Formula

C12H20S2

Molecular Weight

228.4 g/mol

IUPAC Name

1',7',7'-trimethylspiro[1,3-dithiolane-2,2'-bicyclo[2.2.1]heptane]

InChI

InChI=1S/C12H20S2/c1-10(2)9-4-5-11(10,3)12(8-9)13-6-7-14-12/h9H,4-8H2,1-3H3

InChI Key

JQJMTXRBQNGBSH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C3(C2)SCCS3)C)C

Origin of Product

United States

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